molecular formula C11H9ClN2 B1580781 2-Chloro-4-methyl-6-phenylpyrimidine CAS No. 32785-40-3

2-Chloro-4-methyl-6-phenylpyrimidine

Cat. No.: B1580781
CAS No.: 32785-40-3
M. Wt: 204.65 g/mol
InChI Key: XLNXAKAMPPMGDS-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

2-Chloro-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for 2-Chloro-4-methyl-6-phenylpyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with methylating agents. One common method is the reaction of 2,4-dichloro-6-phenylpyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.

    Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-phenylpyrimidine: Similar structure but lacks the methyl group at the 4-position.

    2,4-Dichloro-6-phenylpyrimidine: Contains an additional chlorine atom at the 4-position.

    2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Substituted with a methoxy group at the 4-position instead of a methyl group.

Uniqueness

2-Chloro-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-methyl-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXAKAMPPMGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346061
Record name 2-Chloro-4-methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32785-40-3
Record name 2-Chloro-4-methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6-methylpyrimidine (5 g, 30.7 mmol), benzeneboronic acid (3.74 g, 30.7 mmol), K2CO3 (12.72 g, 92 mmol) and Pd(PPh3)4 (1.06 g, 0.92 mmol) in toluene (150 ml) and methanol (35 ml) was degassed with nitrogen and heated at 90° C. overnight. The mixture was cooled and water (200 ml) added. The organic layer was separated and the aqueous extracted with EtOAc (×2). The organic layers were combined and dried over MgSO4, filtered and evaporated. The residue was purified by MPLC (Biotage Horizon: FLASH 40+M) eluent: 100% Hexanes (180 ml), gradient rising from 100% Hexanes to 20% EtOAc in Hexanes (1800 ml), then 20% EtOAc in Hexanes (1000 ml) to give 3 g (48%). 1H NMR (CDCl3): 2.61 (s, 3H), 7.52 (m, 4H), 8.08 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
12.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chloro-4-methyl-6-phenylpyrimidine in the synthesis of novel pyrimidine derivatives?

A1: this compound serves as a crucial building block in synthesizing a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives. The research highlights its reaction with various anilines to create these novel compounds. [] This reaction exploits the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, allowing for substitution with different aniline groups.

Q2: Did the research explore the Structure-Activity Relationship (SAR) of the synthesized pyrimidine derivatives?

A2: Yes, although the study doesn't delve deep into SAR, it does identify two promising compounds, 4a and 4h, exhibiting notable antibacterial activity. [] This finding suggests that specific aniline substitutions at the 2-position of the pyrimidine ring can significantly influence the biological activity of the resulting derivatives. Further investigations are needed to establish a comprehensive SAR profile for this class of compounds.

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